molecular formula C12H9N3O2S B2914687 N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-75-1

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2914687
CAS No.: 919758-75-1
M. Wt: 259.28
InChI Key: RDLALNPHXWRGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and isoxazole. These two moieties are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that play key roles in inflammation, pain, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether suggests that it may have good absorption and distribution characteristics

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, pain, and fever . In addition, some derivatives of the compound have shown anti-cancer activity against certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances in the body, such as food or other drugs, can potentially interact with the compound and affect its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted to form the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole or isoxazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole or isoxazole compounds .

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-methylbenzothiazole derivatives

Comparison: N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to the presence of both benzothiazole and isoxazole moieties, which confer distinct biological activities. Compared to other benzothiazole derivatives, this compound may exhibit enhanced potency and selectivity for certain biological targets . The isoxazole ring also contributes to its unique chemical reactivity and stability .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-2-3-8-10(6-7)18-12(14-8)15-11(16)9-4-5-13-17-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLALNPHXWRGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.